2,3-Dihydrofuro[2,3-C]pyridin-7-amine
Description
Historical Context and Evolution of Furo[2,3-c]pyridine (B168854) Chemistry in Academia
The academic exploration of furo[2,3-c]pyridine derivatives dates back to at least 1968, with early work focusing on the fundamental synthesis of this heterocyclic system. acs.org One of the initial synthetic strategies reported involved a Mannich condensation of 2-methylfuran (B129897) with diethyl malonate and formaldehyde, followed by cyclization to construct the fused pyridine (B92270) ring. semanticscholar.org
Historically, synthetic approaches to furopyridines have been categorized into two primary strategies: constructing the furan (B31954) ring onto a pre-existing pyridine derivative or, conversely, forming the pyridine ring from a furan precursor. semanticscholar.org The latter approach has often been challenging due to the inherent instability of the furan ring under the strongly acidic conditions typically required for classical electrophilic cyclization reactions used in quinoline (B57606) and isoquinoline (B145761) synthesis. semanticscholar.org
Over the decades, synthetic chemistry has evolved to provide more versatile and milder methods. In 2004, a novel multicomponent reaction was developed for the synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines. acs.org More recent advancements include palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by heteroannulation, and routes starting from pyridine N-oxides. nih.gov These modern methods offer improved efficiency and access to a wider range of functionalized derivatives, enabling more extensive investigation into their chemical and biological properties.
Significance of the 2,3-Dihydrofuro[2,3-C]pyridine (B55237) Core in Contemporary Chemical Research
The furo[2,3-c]pyridine scaffold and its dihydro variants are considered "privileged structures" in medicinal chemistry, meaning they can serve as versatile templates for developing ligands for multiple biological targets. researchgate.net The unique electronic properties arising from the fusion of the electron-rich furan and electron-deficient pyridine rings, combined with a rigid molecular framework, make these compounds attractive for drug discovery. nih.gov
In contemporary research, derivatives of the furo[2,3-c]pyridine core have been identified as potent and selective inhibitors of key biological targets. A notable example is their development as inhibitors of B-Raf, a protein kinase implicated in certain cancers. nih.gov Starting from initial screening hits, researchers evolved a series of furo[2,3-c]pyridine-based indanone oximes that demonstrated high potency and selectivity for B-Raf. nih.gov This highlights the utility of the scaffold in generating kinase inhibitors, a major class of therapeutic agents. The dihydropyridine (B1217469) scaffold, in a broader sense, is known to be a pharmacologically important structure found in numerous approved drugs for a wide range of conditions, including cardiovascular disease, cancer, and infectious diseases. nih.govnih.gov
The significance of these scaffolds is not limited to their biological activity. Aryl-substituted furo[3,2-c]pyridines have been shown to exhibit fluorescence with good quantum yields, leading to research into their application in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net This demonstrates the versatility of the furopyridine core, extending its relevance from medicinal chemistry to materials science.
Overview of Related Dihydrofuro[x,y-c/b]pyridine Systems in Scholarly Literature
The broader family of dihydrofuropyridine isomers has been extensively studied, with each scaffold exhibiting distinct biological activities.
Dihydrofuro[2,3-b]pyridines: This isomeric scaffold has recently gained significant attention as a template for designing potent kinase inhibitors. A 2023 study detailed the development of a series of dihydrofuro[2,3-b]pyridine derivatives as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical regulator in the innate immune response, making it a therapeutic target for inflammatory and autoimmune diseases. nih.gov Structural modifications of an initial hit compound led to derivatives with significantly improved potency. nih.gov
Table 1: IRAK4 Inhibition by Dihydrofuro[2,3-b]pyridine Derivatives
| Compound | IRAK4 IC50 (nM) |
|---|---|
| Screening Hit 16 | 243 |
| Compound 21 | 6.2 |
| Compound 38 | 7.3 |
Data sourced from a study on IRAK4 inhibitors. nih.gov
Dihydrofuro[3,2-b]pyridines/piperidines: Derivatives of this scaffold have been investigated as potential treatments for diabetes. A series of dihydrofuro[3,2-b]piperidine derivatives were synthesized and evaluated as α-glucosidase inhibitors. nih.gov Certain compounds in the series showed significantly more potent inhibition of the enzyme than acarbose, a marketed drug for type 2 diabetes. nih.gov
Tetrahydrofuro[3,2-c]pyridines: This hydrogenated system is a key structural framework in many bioactive natural and synthetic compounds. beilstein-journals.orgnih.gov Research has shown that derivatives of this scaffold can exhibit potent antituberculosis activity with high selectivity for Mycobacterium tuberculosis. beilstein-journals.orgnih.gov Furthermore, other derivatives have demonstrated excellent in vitro inhibitory activity against Janus kinase 2 (JAK2), a target for myeloproliferative disorders and autoimmune diseases. beilstein-journals.orgnih.gov The synthesis of these compounds has been advanced through methods like the Pictet-Spengler reaction, allowing for the creation of diverse substituted analogues. beilstein-journals.org
Table 2: Bioactivities of Selected Dihydrofuropyridine Isomers
| Scaffold | Investigated Activity | Target Example |
|---|---|---|
| Dihydrofuro[2,3-b]pyridine | Anti-inflammatory | IRAK4 Kinase nih.gov |
| Dihydrofuro[3,2-b]piperidine | Antidiabetic | α-Glucosidase nih.gov |
| Tetrahydrofuro[3,2-c]pyridine | Antituberculosis, Anti-inflammatory | Mycobacterium tuberculosis, JAK2 Kinase beilstein-journals.orgnih.gov |
| Furo[2,3-c]pyridine | Anticancer | B-Raf Kinase nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1,3H,2,4H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNUPSZXHCJJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494767-14-5 | |
| Record name | 2H,3H-furo[2,3-c]pyridin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 2,3 Dihydrofuro 2,3 C Pyridin 7 Amine and Its Analogs
Annulation Strategies for Dihydrofuro[2,3-C]pyridine Ring System Construction
Oxidative Cyclization of N-Hydroxyalkyl Enamines
Oxidative cyclization is a powerful strategy for the formation of heterocyclic rings. In the context of synthesizing dihydrofuropyridine analogs, the oxidative cyclization of N-hydroxyalkyl enamines represents a plausible, though less commonly documented, pathway. This method would theoretically involve the formation of an enamine from a suitable amino-substituted pyridine (B92270) and a ketone or aldehyde bearing a hydroxyalkyl group. Subsequent oxidation would then trigger an intramolecular cyclization to form the dihydrofuran ring fused to the pyridine core.
While direct examples for the specific target molecule are scarce, the principles of oxidative cyclization of similar substrates are well-established. For instance, the palladium-catalyzed oxidative coupling of two C-H bonds within N-aryl enamines is an efficient method for creating substituted indoles. researchgate.net This process, known as cross-dehydrogenative coupling, demonstrates the feasibility of forming a new ring through an oxidation-induced C-C bond formation. researchgate.net Another relevant example is the intramolecular oxidative cyclization of o-phenolic oxime-esters and oxime-amides using phenyliodonium (B1259483) diacetate (PIDA), which leads to spiroisoxazolines. researchgate.net These examples underscore the potential of oxidative methods to facilitate the key ring-closing step in the synthesis of complex heterocyclic systems like 2,3-dihydrofuro[2,3-c]pyridines.
The reaction of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base can lead to 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net A decrease in the amount of base can result in the formation of 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-dione through oxidation by atmospheric oxygen. researchgate.net
Intramolecular Cyclization Pathways (e.g., Pictet-Spengler Type)
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. The Pictet-Spengler reaction, a classic example, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction is a special case of the Mannich reaction and is driven by the electrophilicity of the iminium ion formed in situ. wikipedia.org
While the traditional Pictet-Spengler reaction is used for synthesizing tetrahydroisoquinolines, its principles can be adapted for the synthesis of related heterocyclic systems, including tetrahydrofuro[2,3-c]pyridines. A notable application is the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, which starts from the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. nih.govresearchgate.net This semi-one-pot method provides a direct route to the fused furan-pyridine scaffold. nih.govresearchgate.net
The success of the Pictet-Spengler reaction is often dependent on the nature of the substituents on the aromatic ring. For instance, electron-donating groups on the benzaldehyde (B42025) starting material tend to give higher yields of the desired tetrahydrofuro[3,2-c]pyridine product compared to those with electron-withdrawing groups. nih.govresearchgate.net The reaction mechanism proceeds through the formation of an iminium ion, which then undergoes electrophilic addition to the nucleophilic furan (B31954) ring to form a spirocyclic intermediate. wikipedia.org A subsequent rearrangement and deprotonation yield the final product. wikipedia.org
| β-Arylethylamine | Aldehyde/Ketone | Catalyst | Product | Key Features |
|---|---|---|---|---|
| 2-(5-methylfuran-2-yl)ethanamine | Aromatic Aldehydes | Acid (e.g., HCl) | 4-Substituted tetrahydrofuro[3,2-c]pyridines | Electron-donating groups on the aldehyde improve yield. |
Catalytic Methodologies in 2,3-Dihydrofuro[2,3-C]pyridine (B55237) Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of 2,3-dihydrofuro[2,3-c]pyridines and their analogs benefits significantly from both transition metal catalysis and organocatalysis.
Transition metal catalysts, particularly those based on ruthenium, are effective in promoting the cyclo-isomerization of alkynols to form heterocyclic compounds. acs.org This methodology can be applied to construct the dihydrofuran ring of the target scaffold. The general principle involves the intramolecular addition of a hydroxyl group across a carbon-carbon triple bond, facilitated by the metal catalyst.
A relevant example is the ruthenium-catalyzed cycloisomerization of primary and secondary propargyl diynols. nih.govorganic-chemistry.org The unsaturated ketones and aldehydes produced from this reaction can be converted into 1-azatrienes, which then undergo a 6π-electrocyclization and dehydration to form substituted pyridines with excellent regiocontrol. nih.govorganic-chemistry.org This sequence demonstrates the power of ruthenium catalysis in building complex heterocyclic systems from simple, readily available starting materials. nih.gov
The cycloisomerization-6π-cyclization sequence can be performed in a single pot or as two separate steps. nih.gov The reaction conditions can be adapted for sensitive substrates, with options for microwave irradiation to shorten reaction times or lower temperatures for longer durations. nih.gov
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. In the context of dihydrofuropyridine synthesis, organocatalysts can be employed to control the stereochemistry of the dihydrofuran ring formation.
A bifunctional quinine-derived squaramide organocatalyst has been successfully used in the enantioselective synthesis of 2,3-dihydrofuran (B140613) derivatives through a domino Michael-S N 2 reaction. metu.edu.tr This approach involves the reaction of α-bromonitroalkenes with 1,3-dicarbonyl compounds. metu.edu.tr The organocatalyst activates the nucleophile through its quinuclidine (B89598) moiety and the electrophile via double hydrogen bonding with the squaramide hydrogens, leading to a highly enantioselective transformation. metu.edu.tr This methodology offers significant advantages, including short reaction times and mild reaction conditions at room temperature. metu.edu.tr
| Reactants | Organocatalyst | Reaction Type | Key Outcome |
|---|---|---|---|
| α-bromonitroalkenes and 1,3-dicarbonyl compounds | Bifunctional quinine/squaramide | Domino Michael-S N 2 | High enantioselectivity (up to 97% ee) and diastereoselectivity. |
Stereoselective and Diastereoselective Synthesis of Dihydrofuro[2,3-C]pyridine Scaffolds
Controlling the three-dimensional arrangement of atoms is a critical aspect of modern drug discovery and development. Stereoselective and diastereoselective synthetic methods are therefore highly valuable in the preparation of complex molecules like 2,3-dihydrofuro[2,3-c]pyridines.
An efficient method for the diastereoselective synthesis of trans-2,3-dihydrofurans has been developed using a pyridinium (B92312) ylide-assisted tandem reaction. nih.govacs.org This one-pot, two-step process starts from pyridine, an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone or 4-hydroxycoumarin), and an α-haloketone. nih.govacs.org The reaction proceeds smoothly in the presence of a base like triethylamine (B128534) to yield the fused 2,3-dihydrofuran derivatives exclusively as the trans isomers, as confirmed by NMR spectroscopy and single-crystal X-ray analysis. nih.govacs.org
The stereochemical outcome is a result of the reaction mechanism, which likely involves the formation of a pyridinium ylide that participates in a cascade of reactions leading to the final product with a defined stereochemistry.
Green Chemistry Approaches in Dihydrofuro[2,3-C]pyridine Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve sustainability. For the synthesis of dihydrofuropyridine scaffolds, several green approaches can be adopted.
Microwave-assisted synthesis is a prominent green chemistry technique that can significantly shorten reaction times, increase yields, and lead to cleaner products compared to conventional heating methods. rasayanjournal.co.inmdpi.comnih.gov This technology is applicable to a wide range of organic reactions, including the synthesis of various heterocyclic compounds. mdpi.com
Other green strategies include the use of environmentally friendly solvents, solvent-free reaction conditions, and the development of multicomponent reactions (MCRs). rasayanjournal.co.innih.gov MCRs are particularly attractive as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. rasayanjournal.co.in The use of recyclable catalysts and biocatalysis are also key aspects of green chemistry that can be applied to the synthesis of pyridine-containing heterocycles. mdpi.com These approaches align with the goals of sustainable chemistry by making the production of valuable chemical compounds more efficient and environmentally benign. rasayanjournal.co.in
Mechanistic Elucidation of Reactions Involving the 2,3 Dihydrofuro 2,3 C Pyridine Core
Understanding Reaction Intermediates in Dihydrofuro[2,3-C]pyridine Formation
The formation of the 2,3-dihydrofuro[2,3-c]pyridine (B55237) scaffold proceeds through a series of transient species whose stability and reactivity dictate the course of the reaction. In nucleophilic addition and cyclization pathways, a key intermediate is the species formed after the initial nucleophilic attack on the pyridine (B92270) ring. In SNAr reactions, this is often a negatively charged Meisenheimer-like complex, which then collapses to the product by expelling a leaving group. nih.gov In cascade reactions involving alkynes, a crucial intermediate is the vinyl palladium species formed during the Sonogashira coupling, which then undergoes cyclization. semanticscholar.org
Rearrangement reactions, such as the Cloke-Wilson rearrangement, involve distinct zwitterionic intermediates. nih.gov The formation of these species is often the rate-determining step, and their stability is influenced by the substituents on the cyclopropane (B1198618) ring and the nature of the catalyst. The subsequent ring-opened enolate is another key intermediate that rapidly cyclizes to the final dihydrofuran product. researchgate.net
In pathways involving ortho-quinone methides, the o-QM itself is the central, highly reactive intermediate. researchgate.netrsc.org Due to their instability, o-QMs are typically generated in situ and immediately trapped by a nucleophile. researchgate.net The efficiency of these reactions hinges on the controlled generation of the o-QM and its rapid conversion to the desired product to avoid undesired side reactions.
The table below summarizes the key intermediates in the different reaction pathways for the formation of the dihydrofuro[2,3-c]pyridine core.
| Reaction Pathway | Key Intermediates |
| Nucleophilic Addition/Cyclization | Meisenheimer-like complex, Alkoxide, Vinyl palladium species |
| Radical-Mediated Reactions | Carbon-centered radical, Radical cation |
| Rearrangement Reactions | Zwitterionic species, Enolate |
| o-Quinone Methide Pathways | Ortho-quinone methide |
Kinetic and Thermodynamic Considerations in Dihydrofuro[2,3-C]pyridine Transformations
The feasibility and outcome of the reactions used to synthesize and modify 2,3-dihydrofuro[2,3-c]pyridines are governed by both kinetic and thermodynamic factors. While specific quantitative data for this particular heterocyclic system are not extensively reported, general principles of organic chemistry allow for a qualitative understanding of these aspects.
From a kinetic perspective, the rates of these reactions can vary widely depending on the specific mechanism and reaction conditions. Nucleophilic aromatic substitution reactions on pyridine rings can be slow and often require elevated temperatures or activation through the use of strong nucleophiles. The energy barrier for the reaction is influenced by the nature of the leaving group and the electronic properties of the pyridine ring. nih.gov
In contrast, reactions involving highly reactive intermediates like o-QMs are often kinetically facile, with the rate-limiting step being the generation of the intermediate itself. nih.gov Once formed, the o-QM reacts rapidly with available nucleophiles. Similarly, radical-mediated reactions can be very fast, but their initiation may require specific reagents or energy sources (e.g., light or heat).
The table below provides representative reaction conditions for various synthetic routes to furopyridine systems, offering an indirect insight into the kinetic aspects of these transformations.
| Reaction Type | Catalyst/Reagents | Temperature (°C) | Time |
| SNAr/Cyclization | NaH | 0-70 | 3 h |
| Sonogashira/Cyclization | Pd/Cu catalysts, DIPEA | 70 | Not specified |
| Cloke-Wilson Rearrangement | DABCO | 120 | Not specified |
| o-QM Cycloaddition | Benzenesulfonic acid | Not specified | Not specified |
These conditions highlight that many of these transformations require thermal energy to overcome the activation energy barrier, indicative of kinetically controlled processes. The choice of solvent can also play a crucial role, influencing both the solubility of reagents and the stability of intermediates and transition states, thereby affecting the reaction kinetics. unjani.ac.id
Advanced Structural Characterization and Spectroscopic Analysis of 2,3 Dihydrofuro 2,3 C Pyridin 7 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 2,3-Dihydrofuro[2,3-c]pyridin-7-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and amine protons. The protons on the pyridine (B92270) ring typically appear as doublets in the aromatic region. The two methylene (B1212753) groups (-CH₂-) of the dihydrofuran ring would likely present as two triplets due to spin-spin coupling with each other. The amine (-NH₂) protons generally appear as a single, often broad, signal that can be identified by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org The hydrogens on carbons directly attached to the nitrogen atom are deshielded and appear further downfield compared to standard alkane hydrogens. libretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. The spectrum for this compound would show seven distinct signals. Carbons in the aromatic pyridine ring would resonate in the downfield region (100-160 ppm). The two aliphatic carbons of the dihydrofuran ring would appear in the upfield region, with the carbon adjacent to the oxygen atom being shifted further downfield due to the oxygen's electronegativity. Carbons directly bonded to the nitrogen atom typically appear in the 10-65 ppm range. libretexts.org
The introduction of substituents on the core ring system would lead to predictable changes in the NMR spectra, with the magnitude and direction of chemical shift changes dependent on the electronic nature (electron-donating or electron-withdrawing) and position of the substituent.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| H (Pyridine) | ¹H NMR | ~6.5 - 8.0 | Doublet | Two distinct signals for the two aromatic protons. |
| H (Amine) | ¹H NMR | ~3.5 - 5.0 | Broad Singlet | Exchangeable with D₂O. libretexts.org |
| H (C2) | ¹H NMR | ~3.0 - 3.5 | Triplet | Aliphatic proton on carbon adjacent to C3. |
| H (C3) | ¹H NMR | ~4.0 - 4.5 | Triplet | Aliphatic proton on carbon adjacent to oxygen, expected to be further downfield. |
| C (Pyridine) | ¹³C NMR | ~100 - 160 | - | Multiple signals for the five aromatic carbons. |
| C2 | ¹³C NMR | ~25 - 35 | - | Aliphatic carbon. |
| C3 | ¹³C NMR | ~65 - 75 | - | Aliphatic carbon bonded to oxygen. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns under electron impact (EI).
The molecular formula of the parent compound is C₇H₈N₂O, corresponding to a molecular weight of approximately 148.16 g/mol . The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 148. In accordance with the nitrogen rule, the even nominal molecular weight is consistent with the presence of an even number of nitrogen atoms (two) in the molecule. libretexts.org
The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Common fragmentation pathways for such heterocyclic systems can involve:
Cleavage of the Dihydrofuran Ring: Loss of small, stable molecules like ethylene (B1197577) (C₂H₄, 28 Da) or a formyl radical (CHO, 29 Da) from the dihydrofuran moiety.
Loss of Amine Group: Fission of the C-N bond can lead to the loss of an amino radical (•NH₂, 16 Da) or ammonia (B1221849) (NH₃, 17 Da).
Pyridine Ring Fission: At higher energies, the stable pyridine ring can undergo complex rearrangements and fragmentation, often involving the loss of HCN (27 Da).
Analysis of the fragmentation patterns of derivatives can help confirm the location of substituents on the furo-pyridine core.
Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Proposed Loss from Molecular Ion (M⁺) |
|---|---|---|
| 148 | [C₇H₈N₂O]⁺ | Molecular Ion (M⁺) |
| 132 | [M - NH₂]⁺ | Loss of amino radical (•NH₂) |
| 120 | [M - C₂H₄]⁺ | Loss of ethylene from dihydrofuran ring |
| 119 | [M - CHO]⁺ | Loss of formyl radical from dihydrofuran ring |
| 93 | [M - C₂H₄ - HCN]⁺ | Sequential loss of ethylene and hydrogen cyanide |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure.
N-H Vibrations: As a primary amine, the compound is expected to show two distinct N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comspectroscopyonline.com A characteristic N-H scissoring (bending) vibration is also expected to appear in the 1550-1650 cm⁻¹ range. libretexts.org
C-N Vibrations: The stretching vibration of the aromatic carbon-nitrogen bond (Ar-NH₂) typically gives rise to a strong absorption between 1250 and 1350 cm⁻¹. libretexts.orgorgchemboulder.com
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will produce a series of sharp bands in the 1400-1620 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.
C-O-C Ether Vibrations: The dihydrofuran moiety is characterized by a strong C-O-C stretching band, which is typically found in the 1000-1250 cm⁻¹ region.
Aliphatic C-H Vibrations: The C-H stretching vibrations of the methylene groups in the dihydrofuran ring will appear just below 3000 cm⁻¹.
Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3200 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) wpmucdn.comspectroscopyonline.com |
| > 3000 | C-H Stretch | Aromatic (Pyridine) | Medium to Weak |
| < 3000 | C-H Stretch | Aliphatic (-CH₂-) | Medium |
| 1550 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong libretexts.org |
| 1400 - 1620 | C=C and C=N Stretch | Pyridine Ring | Medium to Strong |
| 1250 - 1350 | C-N Stretch | Aromatic Amine | Strong orgchemboulder.com |
| 1000 - 1250 | C-O-C Stretch | Ether (Dihydrofuran) | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise spatial arrangement of atoms in the solid state. This technique would allow for the determination of exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. mdpi.com
For this compound, an X-ray crystal structure would:
Confirm the planarity of the pyridine ring system.
Define the exact conformation (e.g., envelope or twist) of the non-planar dihydrofuran ring.
Provide detailed information on intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the nitrogen or oxygen atoms of neighboring molecules. These interactions are crucial in determining the crystal packing and influencing the physical properties of the compound.
While no specific crystal structure for the title compound is publicly available, analysis of related heterocyclic structures shows that π-π stacking interactions between aromatic rings can also play a significant role in the crystal lattice. mdpi.com
Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Information Obtained |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |
| Space Group | Symmetry elements present within the crystal. |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |
| Bond Lengths | Exact distances between bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | Angles between three connected atoms (e.g., C-N-H, C-O-C). |
| Torsion Angles | Dihedral angles defining the conformation of the dihydrofuran ring. |
| Intermolecular Contacts | Distances and geometries of hydrogen bonds and other non-covalent interactions. mdpi.com |
Conformational Analysis and Stereochemistry of the Dihydrofuro[2,3-C]pyridine Ring System
The five-membered dihydrofuran ring is not flat and adopts a puckered conformation to minimize angle and torsional strain. The two most common conformations for such rings are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two atoms are on opposite sides of the plane defined by the other three. Computational modeling and data from X-ray crystallography are the primary methods for determining the lowest energy conformation.
The fusion of this flexible ring to the rigid pyridine core restricts its conformational freedom. The nature of this fusion creates a relatively planar bicyclic system, but the puckering of the dihydrofuran component introduces a specific three-dimensional architecture. The stereochemistry of any substituents on the dihydrofuran ring would be critical, leading to potential diastereomers with distinct spatial arrangements and, consequently, different spectroscopic signatures and biological activities. Conformational analysis of related 2,3-disubstituted pyridine systems has shown that even subtle changes in substitution can bias the molecule toward specific conformers, which can be crucial for molecular recognition and binding events. nih.gov
Computational and Theoretical Chemistry Studies of 2,3 Dihydrofuro 2,3 C Pyridin 7 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic and structural properties of molecules like 2,3-Dihydrofuro[2,3-c]pyridin-7-amine. DFT methods offer a balance between computational cost and accuracy, making them suitable for a wide range of molecular systems.
The initial step in most computational studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like this compound, this would involve calculating the equilibrium bond lengths, bond angles, and dihedral angles.
Electronic structure analysis follows optimization. This provides information on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Techniques such as Mulliken atomic charge analysis are used to calculate the partial charge on each atom, revealing sites susceptible to electrostatic interactions and indicating intramolecular charge transfer. researchgate.net For instance, in related heterocyclic systems, the nitrogen and oxygen atoms are typically sites of negative potential, while the hydrogen atoms of the amine group are positive. bhu.ac.in
| Parameter | Description | Illustrative Value |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C=C (Aromatic): ~1.39 ÅC-N (Amine): ~1.38 ÅC-O (Furan): ~1.37 Å |
| Bond Angles (°) | The angle formed between three connected atoms. | C-N-H (Amine): ~112°C-O-C (Furan): ~106° |
| Dihedral Angles (°) | The angle between two intersecting planes, used to define the conformation. | Defines the planarity and puckering of the dihydro-furan ring. |
This table presents illustrative values for a generic furo-pyridine system based on typical computational findings.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. bhu.ac.inresearchgate.net
| Orbital | Description | Illustrative Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilic). | -6.20 |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilic). | -1.50 |
| Energy Gap (ΔE) | LUMO Energy - HOMO Energy; an indicator of molecular stability and reactivity. | 4.70 |
This table provides illustrative energy values to demonstrate the application of FMO theory.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive. dergipark.org.tr
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ). researchgate.net
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = (I+A)/2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (I-A)/2 | Indicates resistance to deformation of the electron cloud; a measure of stability. |
| Chemical Softness (S) | S = 1/(2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the electrophilic character of a molecule. |
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor. rsc.org
Theoretical Studies of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states—the highest energy point along the reaction coordinate.
For this compound, such studies could be applied to understand its synthesis or potential metabolic transformations. For example, theoretical studies on the synthesis of related furo-pyridine systems can help rationalize the observed regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction pathways. researchgate.netnih.gov
Prediction of Spectroscopic Properties through Computational Methods
Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules. The calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound.
Vibrational Spectroscopy: DFT calculations can accurately predict infrared (IR) and Raman spectra. The calculated vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors. Each calculated vibrational mode can be animated and assigned to specific molecular motions, such as the stretching of the N-H bonds in the amine group or the C-O-C stretching of the furan (B31954) ring.
NMR Spectroscopy: Computational methods can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with high accuracy. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the constitution and configuration of the molecule. nih.gov
Chemical Transformations and Derivatization Reactions of the 2,3 Dihydrofuro 2,3 C Pyridine Scaffold
Functionalization of the Pyridine (B92270) Moiety
The pyridine ring within the 2,3-dihydrofuro[2,3-c]pyridine (B55237) system is inherently electron-deficient, which influences its reactivity towards various chemical transformations. Functionalization typically targets the carbon-hydrogen (C-H) bonds, with regioselectivity being a key consideration.
C-H Amination and Borylation Reactions
Direct C-H functionalization is a powerful tool for modifying heterocyclic cores. For the 2,3-dihydrofuro[2,3-c]pyridine scaffold, amination and borylation reactions represent modern methods for introducing nitrogen and boron functionalities, which are valuable for further synthetic manipulations.
C-H Borylation: Iridium-catalyzed C-H borylation is a widely used method for the synthesis of heteroaryl boronates. researchgate.netnih.govrsc.org The application of this methodology to pyridine derivatives can be challenging due to the coordination of the pyridine nitrogen to the iridium catalyst, which can inhibit its activity. researchgate.netnih.gov However, this can often be overcome by the presence of substituents on the ring. nih.gov The regioselectivity of the borylation is typically governed by steric factors, with the boryl group being installed at the most accessible C-H position. nih.govumich.edu For the 2,3-dihydrofuro[2,3-c]pyridine scaffold, the likely positions for borylation would be C-4 or C-5, depending on the steric hindrance imposed by the dihydrofuran ring and any other substituents. Trifluoromethyl-substituted pyridines have been successfully borylated using iridium catalysts in solvent-free conditions, demonstrating the compatibility of this method with electron-withdrawing groups. nih.gov
Table 1: General Conditions for Iridium-Catalyzed C-H Borylation of Pyridines
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | [Ir(cod)Cl]₂ or [Ir(cod)OMe]₂ | researchgate.net |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridyl (dtbpy) | researchgate.net |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | researchgate.net |
| Temperature | 80 - 100 °C | nih.gov |
| Solvent | Often neat (solvent-free) or alkanes | nih.gov |
C-H Amination: While direct C-H amination of pyridines is less common than borylation, various methods exist for the C-H functionalization of pyridines that can lead to the introduction of amino groups. nih.govbeilstein-journals.org These reactions often proceed via different mechanisms, including radical pathways or transition-metal-catalyzed processes, and the regioselectivity can be controlled by directing groups. rsc.org
Halogenation Reactions (e.g., Bromination)
Halogenation of the pyridine ring introduces a versatile functional group that can be used in a wide range of cross-coupling reactions.
Bromination: Electrophilic aromatic substitution on the electron-deficient pyridine ring is generally difficult and requires harsh conditions, such as using oleum (B3057394) and high temperatures. google.comnsf.gov These reactions typically show a preference for substitution at the 3-position (meta to the nitrogen). chemrxiv.org A more modern and regioselective approach involves a sequence of pyridyl ring opening to form a Zincke imine intermediate, followed by halogenation and subsequent ring-closing. nsf.govnih.gov This method allows for highly regioselective halogenation at the C-3 position (which corresponds to the C-4 position in the furo[2,3-c]pyridine (B168854) system) under mild conditions. chemrxiv.orgnih.gov For instance, N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be used as the bromine source. google.comchemrxiv.org This approach has been shown to be effective for fused ring systems like furopyridines. nih.gov
Table 2: Comparison of Pyridine Bromination Methods
| Method | Reagents | Selectivity | Conditions | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Br₂, Oleum | C-3/C-5 (meta) | High Temperature | google.comnsf.gov |
| Zincke Imine Intermediate | 1. N-activation, 2. Amine ring-opening, 3. NBS/NCS, 4. Ring-closing | C-3 (meta) | Mild | nsf.govnih.gov |
Reactions at the Dihydrofuran Ring
The 2,3-dihydrofuran (B140613) portion of the scaffold contains a C=C double bond and a furan-type oxygen atom, making it susceptible to both electrophilic addition and ring-opening reactions.
Electrophilic bromination of 2,3-dihydrofuran derivatives can lead to an unexpected ring-opening process at the C(4)-C(5) bond, particularly when using reagents like N-Bromosuccinimide (NBS). researchgate.net This reaction can be influenced by the presence of moisture. In the context of the fused 2,3-dihydrofuro[2,3-c]pyridine system, such a reaction would lead to a significant structural modification, cleaving the furan (B31954) ring to yield a functionalized pyridine derivative.
Furthermore, reactions of fused 2,3-dihydrofuro[2,3-b]pyridines with various nucleophiles have been shown to result in the cleavage of the dihydrofuran ring. nih.gov Lewis acid-catalyzed intramolecular ring-opening benzannulation has also been demonstrated for 5-(indolyl)-2,3-dihydrofuran acetals, highlighting the susceptibility of the dihydrofuran ring to cleavage and rearrangement under acidic conditions. mdpi.com Cobalt-catalyzed ring-opening of 2,5-dihydrofurans provides another pathway to acyclic products, though this is less directly applicable to the fused system. nih.gov
Modifications of the Amine Functionality
The 7-amino group on the 2,3-dihydrofuro[2,3-c]pyridin-7-amine is a key site for derivatization. As a typical aromatic amine, it can undergo a variety of standard transformations. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce a wide variety of substituents. For example, Friedel-Crafts acylation has been used to functionalize related imidazo[1,2-a]pyridine (B132010) systems. nih.gov
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Y(OTf)₃ has been used to catalyze the three-component aza-Friedel–Crafts reaction for C3-alkylation of imidazo[1,2-a]pyridines, a reaction type that could be adapted. mdpi.com
Diazotization: Conversion to a diazonium salt using nitrous acid (e.g., from NaNO₂ and HCl), which can then be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.
Cyclocondensation: The amino group can act as a nucleophile in reactions with bifunctional electrophiles to form new fused heterocyclic rings, leading to polycondensed systems.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity: The outcome of derivatization reactions on the 2,3-dihydrofuro[2,3-c]pyridine scaffold is highly dependent on the reaction type.
On the Pyridine Ring: As discussed, electrophilic halogenation of pyridines is generally selective for the C-3 position (meta to the nitrogen). nsf.gov In contrast, methods involving phosphine (B1218219) reagents can direct halogenation to the C-4 position. nih.gov C-H borylation is primarily controlled by sterics, favoring the least hindered positions. nih.govumich.edu The electronic influence of the fused dihydrofuran ring and the C-7 amino group will also play a crucial role in directing incoming electrophiles or radicals.
On the Dihydrofuran Ring: Reactions on the dihydrofuran moiety are also subject to regioselective control. For instance, in ring-opening reactions, the site of initial attack and subsequent cleavage is determined by the reagents and mechanism. researchgate.netmdpi.com
Synthetic Routes to Polycondensed Furo[2,3-b]pyridine Derivatives
While the prompt specifies furo[2,3-b]pyridine, the principles can be applied to the synthesis of polycondensed systems from the target furo[2,3-c]pyridine scaffold. The 7-amino group of this compound is a key handle for building polycondensed structures. This amino group, along with an adjacent C-H bond on the pyridine ring, can participate in cyclocondensation reactions.
For example, reacting the 7-amino compound with reagents like β-ketoesters could lead to the formation of a new fused pyrimidinone ring, in a manner analogous to the Friedländer annulation. Similarly, reactions with dicarbonyl compounds or their equivalents can be used to construct a variety of five- or six-membered heterocyclic rings fused to the 'c' face of the furopyridine core. The synthesis of polycondensed furo[2,3-b]pyridines has been explored, often utilizing amino, amide, or ester groups as suitable functionalities for heterocyclization. researchgate.net Similar strategies can be envisioned for the furo[2,3-c]pyridine isomer.
Role As a Privileged Scaffold and Building Block in Chemical Synthesis
2,3-Dihydrofuro[2,3-c]pyridin-7-amine as a Core Structure in Scaffold Design
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a fertile ground for the development of new therapeutic agents. The 2,3-Dihydrofuro[2,3-c]pyridine (B55237) core is increasingly recognized as such a scaffold. Its rigid, bicyclic nature provides a well-defined orientation for appended functional groups, facilitating specific interactions with biological macromolecules.
The amine group at the 7-position is a key feature, offering a convenient handle for derivatization and the introduction of various substituents to explore the chemical space around the core structure. This functional group can participate in a wide range of chemical transformations, including but not limited to, acylation, alkylation, arylation, and sulfonylation reactions. This versatility allows for the systematic modification of the scaffold to optimize biological activity and pharmacokinetic properties.
Research into related furopyridine and dihydropyridine (B1217469) systems has demonstrated their potential as inhibitors of various enzymes, including kinases, and as modulators of receptor function. For instance, derivatives of the isomeric dihydrofuro[2,3-b]pyridine scaffold have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases. nih.gov Similarly, the broader class of pyridine-based scaffolds is prevalent in a vast number of FDA-approved drugs, highlighting the therapeutic potential embedded within this heterocyclic family. nih.gov The inherent structural features of this compound suggest its significant potential for the design of novel inhibitors and modulators for a range of biological targets.
Table 1: Key Features of this compound in Scaffold Design
| Feature | Description | Implication in Drug Design |
| Fused Bicyclic System | Rigid framework composed of a dihydropyran ring fused to a pyridine (B92270) ring. | Provides a defined three-dimensional structure, reducing conformational flexibility and potentially increasing binding affinity to biological targets. |
| 7-Amino Group | A primary aromatic amine substituent on the pyridine ring. | Serves as a versatile chemical handle for introducing a wide array of substituents to probe structure-activity relationships (SAR). |
| Nitrogen Atom in Pyridine Ring | A basic nitrogen atom within the aromatic system. | Can act as a hydrogen bond acceptor and influence the overall electronic properties and solubility of the molecule. |
| Oxygen Atom in Dihydrofuran Ring | An ether linkage within the saturated portion of the scaffold. | Can participate in hydrogen bonding and influences the polarity and spatial arrangement of the molecule. |
Strategies for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis of large collections of related compounds, known as chemical libraries. The this compound scaffold is well-suited for the application of combinatorial synthesis strategies due to its inherent modularity.
The primary point of diversification is the 7-amino group. A common strategy involves the parallel acylation or sulfonylation of the amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates. This approach allows for the introduction of a wide range of functional groups, varying in size, polarity, and electronic properties, at this position.
Another strategy involves multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. While specific MCRs involving this compound are not extensively documented, the principles of MCRs are applicable to its derivatization. For example, the amine functionality could potentially be incorporated into Ugi or Passerini-type reactions, leading to the rapid generation of highly complex and diverse molecular structures.
The synthesis of libraries based on related fused pyridine scaffolds has been successfully demonstrated. For instance, automated parallel synthesis has been employed to generate libraries of fused pyridine boronic esters, which can be further diversified through cross-coupling reactions. enamine.net This highlights the feasibility of applying high-throughput synthesis techniques to scaffolds like this compound.
Table 2: Potential Combinatorial Strategies for this compound
| Strategy | Description | Potential Reagents | Resulting Diversity |
| Parallel Acylation | Reaction of the 7-amino group with a library of carboxylic acids or their activated derivatives. | Carboxylic acids, acyl chlorides, acid anhydrides | Diverse amide functionalities |
| Parallel Sulfonylation | Reaction of the 7-amino group with a library of sulfonyl chlorides. | Sulfonyl chlorides | Diverse sulfonamide functionalities |
| Parallel Urea/Thiourea Formation | Reaction of the 7-amino group with a library of isocyanates or isothiocyanates. | Isocyanates, isothiocyanates | Diverse urea and thiourea derivatives |
| Reductive Amination | Reaction of the 7-amino group with a library of aldehydes or ketones in the presence of a reducing agent. | Aldehydes, ketones | Diverse secondary and tertiary amine derivatives |
Application in the Construction of Diverse Heterocyclic Systems
Beyond its role as a scaffold for direct derivatization, this compound serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. The inherent reactivity of the scaffold's functional groups can be exploited to construct additional rings, leading to novel chemical entities with unique structural and biological properties.
The 7-amino group, in conjunction with a suitably positioned substituent, can participate in intramolecular cyclization reactions to form a new fused ring. For example, if a substituent bearing an electrophilic center is introduced onto the scaffold, an intramolecular nucleophilic attack by the amine could lead to the formation of a third ring.
Furthermore, the pyridine ring itself can be a substrate for various annulation reactions. For instance, transition metal-catalyzed C-H activation or cross-coupling reactions could be employed to introduce functional groups that can subsequently undergo cyclization to form fused systems. The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles from substituted pyrimidines demonstrates the feasibility of such strategies. nih.gov
The construction of fused heterocyclic systems is a prominent theme in medicinal chemistry, as it allows for the creation of rigid molecules with well-defined shapes that can interact specifically with biological targets. The use of building blocks like this compound provides a strategic advantage in the synthesis of such complex molecules. For example, the synthesis of pyrido[2,3-c]acridines and other heterocycle-fused acridines showcases the construction of complex polycyclic systems from pyridine-containing precursors. nih.gov
Table 3: Examples of Heterocyclic Systems Potentially Accessible from this compound
| Target Heterocyclic System | Synthetic Approach | Potential Application |
| Imidazo[4,5-c]furo[2,3-c]pyridines | Cyclization of a 7-amino-6-nitro intermediate or related derivative. | Kinase inhibitors, Antiviral agents |
| Triazolo[4,5-c]furo[2,3-c]pyridines | Diazotization of the 7-amino group followed by intramolecular cyclization. | Bioisosteres of purines, CNS agents |
| Pyrido[2',3':4,5]furo[2,3-c]pyrimidines | Condensation of the 7-amino group with a suitable three-carbon synthon. | Enzyme inhibitors, Anticancer agents |
| Fused Polycyclic Aromatic Systems | Annulation reactions involving the pyridine ring. | DNA intercalators, Fluorescent probes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-dihydrofuro[2,3-C]pyridin-7-amine, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via microwave-assisted inverse electron demand Diels-Alder reactions, which enhance reaction efficiency and regioselectivity. For example, polysubstituted dihydrofuropyridines are synthesized using substituted pyridines and dienophiles under controlled microwave irradiation (160–180°C, 20–30 min), achieving yields up to 69% . Traditional methods involve cyclization of halogenated precursors with amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization of solvent polarity and temperature is critical to minimize side reactions like over-alkylation.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.3–7.8 ppm) and dihydrofuran ring protons (δ 2.7–4.7 ppm). For example, the 2-butyl derivative shows distinct splitting patterns (t, J = 7.4 Hz) for alkyl chains .
- HRMS : Accurate mass analysis (e.g., [M+H]+) confirms molecular formula, with deviations <2 ppm .
- IR : NH₂ stretching vibrations (3297–3470 cm⁻¹) and furan C-O-C bands (1020–1075 cm⁻¹) are diagnostic .
Q. How does the fused dihydrofuran ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-rich furan ring increases susceptibility to electrophilic attack at the 7-amine position. For instance, bromination at C6 occurs selectively using NBS in DCM under light, while the dihydrofuran ring remains intact due to steric protection . Kinetic studies (e.g., monitoring by TLC/HPLC) show that electron-withdrawing substituents on the pyridine moiety slow down substitution rates by 30–40% .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing polysubstituted derivatives be addressed?
- Methodological Answer : Computational modeling (DFT) predicts favorable transition states for regioselective functionalization. For example, introducing bulky groups (e.g., tert-butyl) at C2 directs electrophiles to C4 via steric hindrance . Experimental validation involves parallel synthesis of isomers followed by HPLC separation (C18 column, acetonitrile/water gradient) and characterization via NOESY to confirm regiochemistry .
Q. What strategies resolve contradictions in reported NMR data for dihydrofuropyridine derivatives?
- Methodological Answer : Discrepancies in chemical shifts (e.g., NH₂ protons in DMSO-d₆ vs. CDCl₃) arise from solvent-dependent hydrogen bonding. Standardizing solvent systems (e.g., CDCl₃ with 1% TMS) and temperature (25°C) reduces variability . Collaborative cross-laboratory validation using identical samples and parameters is recommended for benchmarking.
Q. How can structural analogues of this compound be designed to enhance solubility for biological assays?
- Methodological Answer : Introduce polar substituents (e.g., -SO₂NH₂ or -OH) at C4 or C6 via Pd-catalyzed coupling (Suzuki or Buchwald-Hartwig). For example, 4-(piperidin-4-yl) derivatives show improved aqueous solubility (>2 mg/mL) while retaining TLR8 binding affinity . LogP reductions from 3.2 to 1.8 are achieved by replacing alkyl chains with PEG-like spacers .
Q. What mechanistic insights explain the compound’s activity in TLR8-selective binding assays?
- Methodological Answer : Docking studies (AutoDock Vina) reveal hydrogen bonding between the 7-amine group and TLR8’s Asn526 residue, with hydrophobic interactions from the dihydrofuran ring. Mutagenesis (e.g., Asn526Ala) reduces binding by >90%, confirming the pharmacophore model. Competitive assays with ¹⁴C-labeled analogues quantify dissociation constants (Kd = 12–18 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
